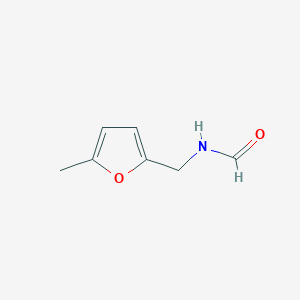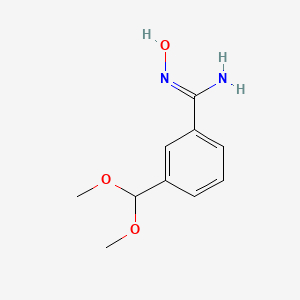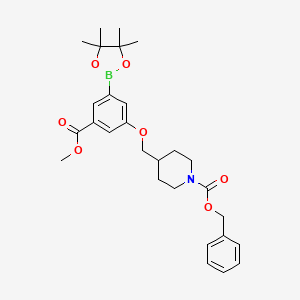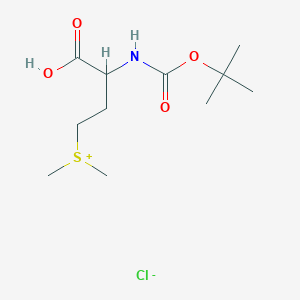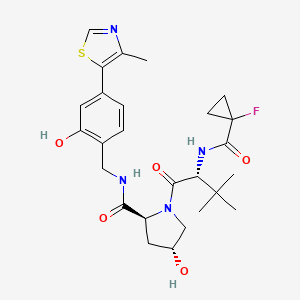![molecular formula C11H14N2O2 B13714098 (NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 4-morpholinobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-morpholinobenzaldehyde in ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine derivatives: Compounds with similar structures but different substituents on the phenyl or morpholine rings.
Hydroxylamine derivatives: Compounds that contain the hydroxylamine functional group but differ in other structural aspects.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the hydroxylamine group, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2/b12-9- |
InChI Key |
COWCZKTVODJKQZ-XFXZXTDPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


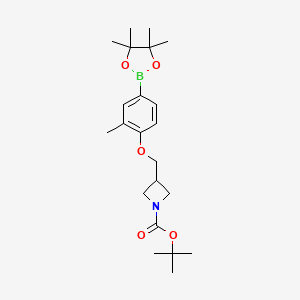
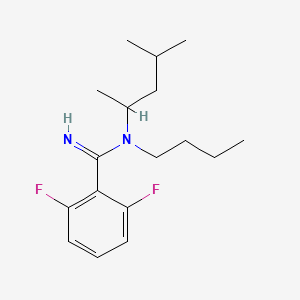
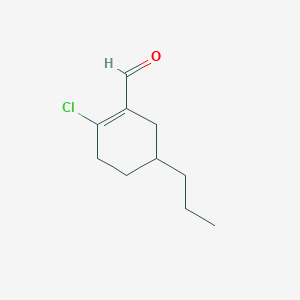
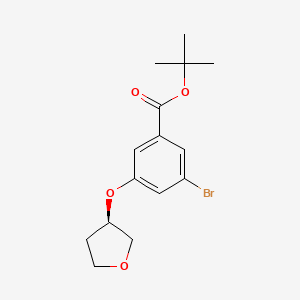
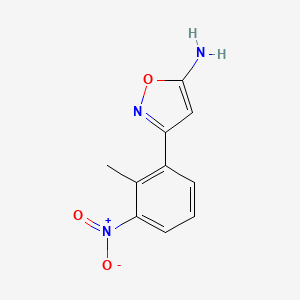
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
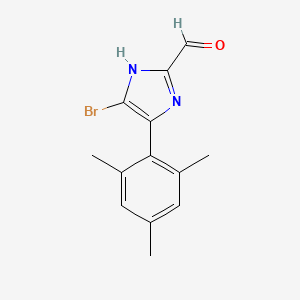
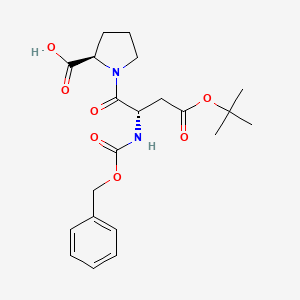
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
